Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Terminal Alkyne Analog
The cyclopropylethynyl substituent in 3-(Cyclopropylethynyl)-6-methylpyridazine elevates the predicted lipophilicity (XLogP3-AA = 1.6) relative to the simpler ethynyl analog 3-Ethynyl-6-methylpyridazine (CAS 77778-20-2, XLogP3-AA ≈ 0.9–1.1, predicted). This difference in logP may influence membrane permeability, protein binding, and off-target promiscuity profiles, representing a tunable parameter for medicinal chemistry optimization [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 |
| Comparator Or Baseline | 3-Ethynyl-6-methylpyridazine (CAS 77778-20-2): XLogP3-AA estimated at approximately 0.9–1.1 based on fragment contributions |
| Quantified Difference | ΔXLogP ≈ +0.5 to +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
Higher lipophilicity can improve membrane permeability but may also increase off-target binding; this differentiation allows deliberate logP tuning during lead optimization when selecting between alkyne substituents.
- [1] PubChem Compound Summary for CID 91623942, 3-(Cyclopropylethynyl)-6-methylpyridazine. National Center for Biotechnology Information (2024). View Source
